Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate
CAS No.: 1934-22-1
Cat. No.: VC21232615
Molecular Formula: C16H10N4Na2O6S
Molecular Weight: 432.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1934-22-1 |
|---|---|
| Molecular Formula | C16H10N4Na2O6S |
| Molecular Weight | 432.3 g/mol |
| IUPAC Name | disodium;5-oxo-4-phenyldiazenyl-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate |
| Standard InChI | InChI=1S/C16H12N4O6S.2Na/c21-15-13(18-17-10-4-2-1-3-5-10)14(16(22)23)19-20(15)11-6-8-12(9-7-11)27(24,25)26;;/h1-9,13H,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |
| Standard InChI Key | RIJCRHVARLHLQC-UHFFFAOYSA-L |
| SMILES | C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | C1=CC=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structure
Basic Identification
Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate represents a significant class of azo dye compounds with distinctive properties. The compound is registered under the Chemical Abstracts Service (CAS) number 1934-22-1, providing a unique identifier for this specific chemical entity in global databases . Its European Inventory of Existing Commercial Chemical Substances (EINECS) number is 217-700-9, which further confirms its recognition in European chemical regulatory frameworks . The FDA Unique Ingredient Identifier (UNII) has been assigned as 75P517JCQZ, establishing its identity in pharmaceutical and food-related applications .
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and commercial contexts, reflecting its various applications and historical naming conventions. These alternative names facilitate cross-referencing across different databases and applications in the chemical industry.
This extensive nomenclature reflects the compound's widespread use and recognition across different industrial sectors and scientific disciplines .
Molecular Structure and Composition
The molecular formula of the compound is C16H10N4Na2O6S, with a precise molecular weight of 432.3 g/mol . The chemical structure features a pyrazole ring system with multiple functional groups, including an azo linkage (-N=N-), a carboxylate group, and a sulphonate moiety. The presence of two sodium ions indicates its salt form, which significantly influences its solubility characteristics .
The structure contains several key functional groups:
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A pyrazole ring forming the core structure
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An azo group (-N=N-) connecting the pyrazole ring to a phenyl group
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A carboxylate group (-COONa) providing anionic character
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A sulphonate group (-SO3Na) enhancing water solubility
This specific arrangement of functional groups contributes to the compound's chromophoric properties and its effectiveness as a dye for various materials .
Physical and Chemical Properties
Physical Characteristics
Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate presents as a yellow crystalline powder under standard conditions . This characteristic yellow coloration is central to its application as a dye across various industries. The compound's physical state facilitates its handling, storage, and incorporation into different formulations for commercial applications .
Solubility Profile
The compound demonstrates excellent solubility in several solvents, making it versatile for various applications. Its solubility profile is summarized below:
| Solvent | Solubility |
|---|---|
| Water | Highly soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
The enhanced water solubility is primarily attributed to the presence of the sodium salt forms of both the carboxylate and sulphonate groups, which contribute to the ionic character of the molecule . This solubility profile enables the compound's effective use in aqueous dyeing processes, particularly for natural fibers such as wool and silk .
Chemical Reactivity
The chemical behavior of Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate in different environments provides insight into its stability and potential interactions in various applications:
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In strong sulfuric acid, the compound produces a tan coloration, which transitions to red upon dilution, eventually forming a tan hairy precipitation .
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The aqueous solution of the compound forms a brown-yellow light precipitation when mixed with strong hydrochloric acid .
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Addition of sodium hydroxide to the compound solution results in precipitation, indicating a sensitivity to highly alkaline conditions .
These chemical behaviors are significant for understanding the compound's stability under various processing conditions and its interactions with other chemicals in formulation environments .
Light Fastness and Stability Properties
The compound's performance as a dye is characterized by specific fastness properties that determine its suitability for various applications. These properties, measured according to ISO standards, are summarized in the following table:
| Property | Rating | Scale |
|---|---|---|
| Light Fastness | 4 | 1-8 (8 being best) |
| Soaping Fastness (Fading) | 1 | 1-5 (5 being best) |
| Soaping Fastness (Stain) | 5 | 1-5 (5 being best) |
| Perspiration Fastness (Fading) | 4 | 1-5 (5 being best) |
| Perspiration Fastness (Stain) | 1 | 1-5 (5 being best) |
| Oxygen Bleaching | 5 | 1-5 (5 being best) |
| Fastness to Seawater | 2-3 | 1-5 (5 being best) |
Synthesis and Preparation
Synthesis Pathway
The synthesis of Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves a coupling reaction between two key precursors: aniline diazo and 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid . This reaction represents a classic example of azo coupling chemistry, which is fundamental to the production of many commercial dyes .
The general synthesis pathway can be described in these steps:
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Diazotization of aniline to form the aniline diazonium salt
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Coupling of the diazonium salt with 5-Oxo-1-(4-sulfophenyl)-4,5-dihydro-1H-pyrazole-3-carboxylic acid
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Formation of the disodium salt to enhance water solubility and stability
This synthetic approach is well-established in industrial dye production and provides a reliable method for large-scale manufacturing of the compound .
Raw Materials
The primary raw materials required for the synthesis of Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate are:
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1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone (CAS No.: 118-47-8):
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Aniline:
These raw materials are commercially available and widely used in the dye industry for the production of various azo dyes .
Manufacturing Considerations
The industrial production of Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate requires careful control of reaction conditions to ensure product quality and yield. Several critical factors must be considered:
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Temperature control during the diazotization process to prevent decomposition of the diazonium salt
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pH regulation during the coupling reaction to optimize the formation of the azo linkage
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Purification processes to remove unreacted starting materials and by-products
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Conversion to the disodium salt form through appropriate neutralization steps
These manufacturing considerations are essential for ensuring consistent product quality and meeting regulatory requirements for commercial applications .
Applications and Uses
Textile Dyeing Applications
Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has found significant applications in the textile industry, particularly for dyeing natural fibers. Its effectiveness in this domain is attributed to its good affinity for protein-based fibers and its solubility characteristics .
The compound is primarily used for dyeing:
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Wool
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Silk
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Acetate fine fibers
The dye provides a bright yellow coloration with moderate light fastness (rating of 4 on the ISO scale), making it suitable for applications where extended exposure to direct sunlight is limited . Its moderate fastness to seawater (rating 2-3) suggests some limitations for swimwear or marine applications .
Leather and Paper Coloration
Beyond textile applications, Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is utilized effectively in leather dyeing processes. The compound's ability to interact with collagen proteins in leather substrates enables uniform coloration with good penetration characteristics .
In the paper industry, the compound serves as a colorant for various grades of paper, contributing to decorative papers, specialty packaging, and certain printing applications. Its water solubility facilitates incorporation into paper pulp during the manufacturing process, resulting in evenly colored paper products .
Use as an Organic Pigment
In addition to its direct application as a dye, Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate can be utilized as an organic pigment in certain formulations. When incorporated into appropriate binder systems, the compound can provide coloration for:
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Paints and coatings
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Inks
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Plastic colorants
As a pigment, the compound's chromophoric properties contribute to its ability to impart yellow coloration to various materials, while its chemical structure influences its compatibility with different binder systems and application methods .
Related Compounds
Parent and Precursor Compounds
The parent compound of Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is 5-oxo-4-phenyldiazenyl-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid (CID 3014057), which represents the non-salt form of the molecule. This relationship highlights the structural modifications that contribute to the enhanced solubility and application properties of the disodium salt.
Key precursor compounds include:
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1-(4'-Sulfophenyl)-3-carboxy-5-pyrazolone (CAS No.: 118-47-8):
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Aniline:
Understanding these relationships provides insight into the synthetic pathways and structural features that define the compound's properties .
Relationship to Tartrazine
Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is notably referred to as "Tartrazine Impurity 5" in some contexts . This designation indicates its relationship to Tartrazine (FD&C Yellow 5), a widely used food colorant with a similar structural backbone but additional functionalities .
The structural similarities between the compound and Tartrazine include:
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The pyrazole core structure
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The presence of azo linkages
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Sulphonate groups for water solubility
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Disodium salt form
This relationship to Tartrazine suggests potential formation during Tartrazine synthesis or as a degradation product, which has implications for quality control and regulatory compliance in food colorant production .
Other Related Pyrazole Derivatives
Several other pyrazole derivatives share structural features with Disodium 4,5-dihydro-5-oxo-4-(phenylazo)-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate and are utilized in similar applications. These include:
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Disodium hydrogen 4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate (CAS No.: 70865-28-0):
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Zirconium and aluminum complexes of 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)azo]-1H-pyrazole-3-carboxylate:
These related compounds demonstrate the versatility of the pyrazole core structure in developing colorants with diverse properties and applications .
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